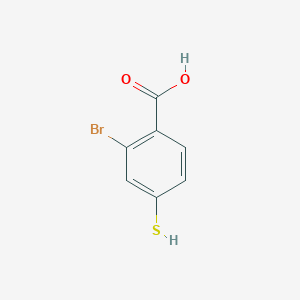

2-Bromo-4-mercaptobenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGINVQDGXYNJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407786 | |

| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7041-50-1 | |

| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 2-Bromo-4-mercaptobenzoic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape for Drug Discovery

In the intricate world of drug development and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research. For a molecule like 2-Bromo-4-mercaptobenzoic acid, a substituted aromatic compound with the potential for diverse applications, a thorough grasp of its behavior in various organic solvents is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, provide a robust experimental framework for its determination, and discuss the critical safety considerations for handling.

Physicochemical Profile of 2-Bromo-4-mercaptobenzoic Acid

A molecule's structure dictates its properties, and 2-Bromo-4-mercaptobenzoic acid is no exception. Its aromatic ring, substituted with a bromine atom, a carboxylic acid group, and a mercapto (thiol) group, creates a complex interplay of polarity, hydrogen bonding potential, and acidic character.

Key Physicochemical Parameters:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂S | N/A |

| Molecular Weight | 233.08 g/mol | N/A |

| Melting Point | 180-182 °C | [1] |

| pKa (predicted) | 2.70 ± 0.10 | [1] |

| Appearance | Off-white to pale yellow solid | [1] |

| Stability | Air sensitive | [1] |

The low predicted pKa indicates a relatively strong acidic character due to the electron-withdrawing effects of the bromine and carboxylic acid groups. The presence of both a hydrogen bond donor (-OH and -SH) and acceptor (=O) suggests the potential for complex interactions with protic and aprotic polar solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. However, for a multifunctional compound such as 2-Bromo-4-mercaptobenzoic acid, a more nuanced approach is required.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and thiol groups, promoting solubility. The acidic nature of the solute may also lead to some degree of deprotonation and interaction with the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the -OH and -SH groups. Their high polarity can also help to solvate the molecule. The slight solubility in DMSO has been noted.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity imparted by the carboxylic acid and thiol groups, the solubility in nonpolar solvents is expected to be low. Van der Waals forces will be the primary mode of interaction, which are unlikely to overcome the strong intermolecular forces within the solid crystal lattice.

The following diagram illustrates the logical flow of assessing solvent compatibility based on these principles.

Caption: Predicted solubility of 2-Bromo-4-mercaptobenzoic acid.

Quantitative Solubility Determination: An Experimental Workflow

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The shake-flask method is the gold standard for determining thermodynamic solubility.

Safety Precautions

Given the air sensitivity of 2-Bromo-4-mercaptobenzoic acid and the hazards associated with similar compounds, stringent safety protocols must be followed.[1]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Inert Atmosphere: Due to its air sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the thiol group.[1]

-

Hazard Information for Analogous Compounds:

Experimental Protocol: Shake-Flask Method

This protocol outlines a reliable procedure for determining the solubility of 2-Bromo-4-mercaptobenzoic acid in a range of organic solvents.

Materials:

-

2-Bromo-4-mercaptobenzoic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide, tetrahydrofuran, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of solid 2-Bromo-4-mercaptobenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A 24 to 48-hour period is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid.

-

Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Analytical Quantification

The concentration of the dissolved 2-Bromo-4-mercaptobenzoic acid in the diluted samples can be determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

HPLC Method Development (Recommended):

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good peak shape and resolution.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Quantification: Generate a calibration curve using standard solutions of 2-Bromo-4-mercaptobenzoic acid of known concentrations.

UV-Vis Spectroscopy Method:

-

Determine the wavelength of maximum absorbance (λmax) of 2-Bromo-4-mercaptobenzoic acid in each solvent.

-

Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Use the calibration curve to determine the concentration of the diluted experimental samples.

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solubility of 2-Bromo-4-mercaptobenzoic acid across different solvent classes.

Hypothetical Solubility Data Table for 2-Bromo-4-mercaptobenzoic Acid at 25 °C:

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | Experimental Data | Experimental Data | Experimental Data |

| Ethanol | Experimental Data | Experimental Data | Experimental Data | |

| Isopropanol | Experimental Data | Experimental Data | Experimental Data | |

| Polar Aprotic | DMSO | Experimental Data | Experimental Data | Experimental Data |

| Acetonitrile | Experimental Data | Experimental Data | Experimental Data | |

| Ethyl Acetate | Experimental Data | Experimental Data | Experimental Data | |

| Nonpolar | Toluene | Experimental Data | Experimental Data | Experimental Data |

| Hexane | Experimental Data | Experimental Data | Experimental Data |

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Bromo-4-mercaptobenzoic acid in a range of organic solvents. While publicly available quantitative data is limited, the detailed protocols herein empower researchers to generate this critical information in their own laboratories. A thorough understanding of the solubility profile is a crucial enabler for the effective use of this compound in synthesis, purification, and the development of novel therapeutics and materials. Future work could involve investigating the temperature dependence of solubility and exploring the impact of co-solvents on its solubility profile.

References

-

4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 27, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved January 27, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 27, 2026, from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2015, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (1997). Analytical Chemistry, 69(23), 4761–4765. [Link]

-

UV Spectrophotometric method for the identification and solubility determination of nevirapine. (2009). Die Pharmazie - An International Journal of Pharmaceutical Sciences, 64(7), 441-442. [Link]

Sources

Unlocking the Potential of a Trifunctional Scaffold: A Technical Guide to 2-Bromo-4-mercaptobenzoic Acid for Drug Discovery and Materials Science

Abstract

In the landscape of chemical innovation, the strategic selection of molecular building blocks is paramount. 2-Bromo-4-mercaptobenzoic acid, a seemingly simple aromatic molecule, harbors a trifunctional chemical architecture that offers a remarkable degree of versatility for researchers at the intersection of medicinal chemistry, materials science, and chemical biology. This guide provides an in-depth exploration of the untapped research potential of this compound. We will dissect its structural attributes, propose novel research avenues with detailed experimental workflows, and provide robust, field-tested protocols to empower scientists in their quest for discovery. Our narrative is grounded in established scientific principles, ensuring that each proposed application is not merely a theoretical exercise but a viable and compelling research trajectory.

The Strategic Advantage: Deconstructing 2-Bromo-4-mercaptobenzoic Acid

The power of 2-Bromo-4-mercaptobenzoic acid lies in its three distinct and orthogonally addressable functional groups: a carboxylic acid, a thiol, and a bromine atom. This unique combination allows for a stepwise and controlled chemical derivatization, making it an ideal scaffold for creating diverse molecular libraries and functional materials.

-

The Carboxylic Acid (-COOH): This moiety serves as a versatile handle for amide bond formation, esterification, or salt formation. In a biological context, the carboxylate can mimic natural amino acid residues, enabling interactions with the active sites of enzymes. Its acidic nature also imparts pH-dependent properties, which can be exploited in drug delivery and sensor design.

-

The Thiol (-SH): A potent nucleophile, the thiol group is renowned for its high affinity for soft metals, most notably gold. This property makes it an exceptional anchor for the formation of self-assembled monolayers (SAMs) on gold surfaces, a cornerstone of modern biosensor technology.[1] In biological systems, the thiol can engage in disulfide bonding and is a key player in redox processes, offering a potential avenue for targeting cysteine residues in proteins.[2]

-

The Bromine (-Br): As a halogen, bromine is a linchpin for a multitude of powerful cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling.[3][4] This enables the facile introduction of a vast array of aryl, heteroaryl, and alkyl substituents, providing a straightforward strategy for library synthesis and the fine-tuning of molecular properties.

Figure 1: Chemical structure of 2-Bromo-4-mercaptobenzoic acid.

Potential Research Applications: From Bench to Breakthrough

The unique trifunctional nature of 2-Bromo-4-mercaptobenzoic acid opens the door to a wide range of innovative research applications.

Medicinal Chemistry: Forging Novel Matrix Metalloproteinase (MMP) Inhibitors

Scientific Rationale: Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a crucial role in the degradation of the extracellular matrix. Their dysregulation is implicated in a host of diseases, including cancer metastasis and arthritis.[5] The thiol group of 2-Bromo-4-mercaptobenzoic acid can serve as a zinc-binding moiety, a key feature of many MMP inhibitors. The carboxylic acid can establish critical interactions within the enzyme's active site, while the bromine atom provides a vector for synthetic elaboration to enhance potency and selectivity.

Proposed Research Workflow:

-

Library Synthesis via Suzuki Coupling: A focused library of compounds will be synthesized by leveraging the bromine atom for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a diverse panel of boronic acids.[3][4] This will allow for the exploration of the chemical space in the vicinity of the MMP active site.

-

In Vitro Enzymatic Assays: The synthesized compounds will be screened against a panel of MMPs (e.g., MMP-2, MMP-9) to determine their inhibitory potency (IC50 values).

-

Structure-Activity Relationship (SAR) Elucidation: The SAR will be established by correlating the structural modifications of the synthesized analogs with their observed inhibitory activities.

-

Computational Modeling: Molecular docking studies will be employed to predict the binding modes of the most potent inhibitors, providing a rational basis for further lead optimization.

Representative Data:

| Compound | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | MMP-13 IC50 (µM) |

| Clioquinol | >100 | >100 | >100 |

| Chloroxine | >100 | 15.9 | 19.6 |

| Doxycycline | >400 | - | 2 |

Table 1: Representative IC50 values of known MMP inhibitors. Data for Clioquinol and Chloroxine from[6], and for Doxycycline from[7].

Figure 2: Proposed binding mode of a 2-Bromo-4-mercaptobenzoic acid-based MMP inhibitor.

Materials Science: Engineering Functional Biosurfaces with Self-Assembled Monolayers (SAMs)

Scientific Rationale: The innate affinity of thiols for gold surfaces provides a robust and well-established method for creating highly ordered self-assembled monolayers (SAMs).[1][8] 2-Bromo-4-mercaptobenzoic acid is an ideal candidate for this application. The thiol group acts as a stable anchor to the gold substrate, while the carboxylic acid moiety can be utilized for the covalent immobilization of biomolecules, such as enzymes or antibodies, via standard bioconjugation techniques. The bromine atom offers a unique opportunity for post-assembly modification of the surface.

Proposed Experimental Workflow:

-

SAM Formation: Atomically flat gold substrates will be immersed in a dilute solution of 2-Bromo-4-mercaptobenzoic acid to facilitate the formation of a well-ordered monolayer.

-

Surface Characterization: The integrity and properties of the SAM will be characterized using a suite of surface-sensitive techniques, including contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).[1][9]

-

Biomolecule Immobilization: The surface-exposed carboxylic acid groups will be activated using carbodiimide chemistry (e.g., EDC/NHS) to enable the covalent attachment of a target biomolecule.

-

Biosensing Application: The functionalized surface will be integrated into a biosensing platform, such as surface plasmon resonance (SPR), to monitor biomolecular interactions in real-time.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

experimental procedure for forming SAMs with 2-Bromo-4-mercaptobenzoic acid

Application Note & Protocol

Topic: Experimental Procedure for Forming Self-Assembled Monolayers (SAMs) with 2-Bromo-4-mercaptobenzoic acid

For: Researchers, scientists, and drug development professionals.

Introduction: Engineering Functional Surfaces with 2-Bromo-4-mercaptobenzoic Acid

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level.[1] These highly ordered, single-molecule-thick films form spontaneously through the chemisorption of functionalized organic molecules onto a suitable substrate.[2] Among the most robust and widely studied systems are thiol-based SAMs on gold surfaces, which form a strong, covalent-like sulfur-gold bond.[3]

This document provides a detailed protocol for the formation of SAMs using 2-Bromo-4-mercaptobenzoic acid . This particular molecule is of significant interest for advanced applications due to its trifunctional nature:

-

Thiol Group (-SH): The anchor that ensures strong and stable binding to gold substrates.[4]

-

Carboxylic Acid Group (-COOH): A versatile terminal group that imparts hydrophilicity and can engage in hydrogen bonding, influencing the packing density and stability of the monolayer.[5] It also serves as a reactive site for subsequent chemical modifications, such as amide coupling.

-

Bromo Group (-Br): An additional reactive handle on the aromatic ring, enabling orthogonal chemistries like cross-coupling reactions for the attachment of other functional moieties.

The rigid aromatic backbone, combined with these functional groups, allows for the creation of well-defined, functional surfaces suitable for applications in biosensing, molecular electronics, and as platforms for controlled drug attachment.[6] This guide explains the causality behind the procedural steps, from substrate preparation to monolayer characterization, ensuring the creation of high-quality, reproducible films.

Mechanism of Assembly: A Two-Step Process

The formation of a 2-Bromo-4-mercaptobenzoic acid SAM on a gold surface is not instantaneous. It is a dynamic process governed by a combination of strong surface binding and weaker intermolecular forces.

-

Initial Chemisorption: Molecules from the solution rapidly adsorb onto the gold surface via the thiol group, which loses its hydrogen to form a stable gold-thiolate (Au-S) bond. This initial phase is often disordered.

-

Organizational Phase: Over a longer period (hours), the adsorbed molecules rearrange on the surface. This reorganization is driven by intermolecular forces, including hydrogen bonding between the carboxylic acid termini and van der Waals interactions between the aromatic rings.[5] This process minimizes free energy and results in a densely packed, quasi-crystalline monolayer. Longer assembly times are generally correlated with higher-quality, better-packed monolayers.[7]

Caption: The two-stage process of SAM formation on a gold substrate.

Experimental Workflow Overview

The successful formation of a high-quality SAM is critically dependent on a methodical and clean experimental procedure. The entire process can be visualized as a linear workflow from preparation to validation.

Caption: High-level experimental workflow for SAM formation.

Detailed Protocols

PART 1: Materials and Environmental Control

A pristine environment is paramount for forming defect-free SAMs. Trace contaminants can adsorb onto the substrate, disrupting monolayer formation.

Required Equipment & Reagents:

-

Substrates: Gold-coated silicon wafers or glass slides (with a titanium or chromium adhesion layer).

-

Reagent: 2-Bromo-4-mercaptobenzoic acid.

-

Solvent: 200-proof, anhydrous ethanol.

-

Cleaning Solutions: Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with appropriate personal protective equipment (PPE) in a fume hood. Alternatively, UV/Ozone cleaning can be used.

-

Glassware: Scintillation vials or beakers.

-

Tools: Anti-static tweezers, micropipettes.

-

Gases: High-purity nitrogen or argon gas line.

-

Storage: Petri dishes, Parafilm® sealing tape.

-

Instrumentation: Sonicator bath, analytical balance.

Environmental Precautions:

-

Work in a clean area, preferably a dedicated fume hood.

-

Avoid areas where silanes or PDMS have been used, as these are common contaminants.[7]

-

Use dedicated glassware for SAM preparation to prevent cross-contamination.

PART 2: Substrate Preparation (Gold Surface Cleaning)

The quality of the SAM is directly dependent on the cleanliness of the gold substrate. The goal is to remove any organic contaminants and ensure a pristine surface for assembly.

Protocol:

-

Initial Rinse: Hold the gold substrate with clean tweezers and rinse thoroughly with ethanol, followed by deionized (DI) water.

-

Piranha Cleaning (Expert Use Only): a. Place substrates in a glass beaker inside a fume hood. b. Carefully add the pre-mixed Piranha solution to fully submerge the substrates. c. Immerse for 5-10 minutes. The solution will heat up and bubble. d. Decant the Piranha solution into a designated waste container. e. Rinse the substrates profusely with DI water (at least 5-6 times), followed by a final rinse with absolute ethanol.

-

Drying: Gently dry the cleaned substrates under a stream of high-purity nitrogen gas.

-

Immediate Use: The substrates are now highly active and should be used immediately for the self-assembly process to prevent re-contamination from the atmosphere.

PART 3: Thiol Solution Preparation

Protocol:

-

Weighing: Accurately weigh the required amount of 2-Bromo-4-mercaptobenzoic acid to prepare a solution with the desired concentration. A typical starting concentration is 1 mM.

-

Dissolving: Add the thiol to a clean glass vial and dispense the appropriate volume of absolute ethanol.

-

Sonication: Cap the vial and sonicate for 5-10 minutes to ensure the thiol is completely dissolved.

-

pH Adjustment (Rationale): For carboxylic acid-terminated thiols, the protonation state of the -COOH group can influence intermolecular hydrogen bonding and packing. While many protocols use pure ethanol, some studies suggest that adding a trace amount of acid (e.g., a few drops of HCl) can promote a more ordered, hydrogen-bonded network by suppressing deprotonation of the carboxylic acid.[5] However, for initial experiments, pure ethanol is sufficient.

PART 4: The Self-Assembly Process

Protocol:

-

Immersion: Place the freshly cleaned and dried gold substrates into the vial containing the thiol solution. Ensure the entire gold surface is submerged.[7]

-

Inert Atmosphere: To prevent oxidative side reactions, reduce the headspace in the vial and gently purge with nitrogen or argon gas before sealing.

-

Sealing: Tightly cap the vial and wrap the cap with Parafilm® to create an airtight seal.

-

Incubation: Store the vials in a dark, vibration-free location at room temperature for 18-24 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.[3]

PART 5: Rinsing and Drying

This step is crucial to remove any non-chemisorbed (physisorbed) molecules from the surface.

Protocol:

-

Removal: Carefully remove the substrates from the thiol solution using clean tweezers.

-

Thorough Rinsing: Rinse the substrates liberally with a stream of fresh absolute ethanol for 15-20 seconds. This removes the bulk of the physisorbed molecules.

-

Sonication Rinse (Optional but Recommended): Place the rinsed substrates in a beaker of fresh ethanol and sonicate for 1-2 minutes to remove any remaining weakly bound molecules.

-

Final Rinse: Perform a final rinse with ethanol.

-

Drying: Dry the substrates under a gentle stream of nitrogen gas. The SAM-coated substrates are now ready for characterization or further use.

Validation and Characterization: A Self-Validating System

Confirming the presence and quality of the SAM is essential. The following techniques provide complementary information to build a complete picture of the monolayer.

| Characterization Technique | Purpose & Expected Outcome for 2-Bromo-4-mercaptobenzoic acid SAM |

| Contact Angle Goniometry | Measures surface wettability. A clean gold surface is hydrophilic (contact angle < 20°). A successful SAM with an exposed carboxylic acid surface will also be relatively hydrophilic (expected contact angle ~30-50°), but significantly different from the bare substrate. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition and chemical bonding. Expect to see peaks for Carbon (C 1s), Oxygen (O 1s), Bromine (Br 3d), and Sulfur (S 2p). The S 2p peak should be shifted to a lower binding energy (~162 eV) compared to free thiol (~164 eV), confirming the formation of a gold-thiolate bond. |

| Ellipsometry | Measures monolayer thickness. Based on the molecular length of 2-Bromo-4-mercaptobenzoic acid, a thickness in the range of 8-12 Å is expected for a standing monolayer. |

| Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) | Identifies functional groups and molecular orientation. The disappearance of the S-H stretching peak (~2570 cm⁻¹) is a strong indicator of S-Au bond formation.[4] The presence of C=O stretching peaks from the carboxylic acid (~1700 cm⁻¹) confirms its presence at the surface.[5] |

| Cyclic Voltammetry (CV) | Probes surface coverage and electrochemical properties. Reductive desorption of the thiol from the gold surface in a basic solution (e.g., 0.1 M NaOH) can be used to quantify the surface coverage of the molecules. |

References

-

A theoretical study of 4-Mercaptobenzoic acid assembled on Ag for surface-enhanced raman scattering application. ResearchGate. Available at: [Link]

-

Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. ResearchGate. Available at: [Link]

-

Are 4‑Mercaptobenzoic Acid Self Assembled Monolayers on Au(111) a Suitable System to Test Adatom Models? CONICET. Available at: [Link]

-

4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid. PubMed. Available at: [Link]

-

Are 4-Mercaptobenzoic Acid Self Assembled Monolayers on Au(111) a Suitable System to Test Adatom Models? ResearchGate. Available at: [Link]

-

Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Available at: [Link]

-

Self-assembled monolayers of 4-mercaptobiphenyls. PubMed. Available at: [Link]

-

High-Efficiency SERS of 4-Mercaptobenzoic Acid and Biphenyl-4,4′-Dithiol via Nanoparticle-on-Mirror Plasmonic Nanocavities. MDPI. Available at: [Link]

-

Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. Available at: [Link]

-

Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-portal.org. Available at: [Link]

-

Raman spectrum of 4-mercaptobenzoic acid (PMBA) formed on the... ResearchGate. Available at: [Link]

-

Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). MDPI. Available at: [Link]

-

Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. Available at: [Link]

-

Surface Chemistry of 4-Mercaptobenzoic Acid Self-Assembled on Ag(111) and Ag Nanoparticles. ResearchGate. Available at: [Link]

Sources

- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. diva-portal.org [diva-portal.org]

- 3. if.tugraz.at [if.tugraz.at]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Self-assembled monolayers of 4-mercaptobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-mercaptobenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-mercaptobenzoic acid. This guide, designed by our Senior Application Scientists, provides in-depth technical assistance to help you navigate the complexities of this synthesis, improve your yield, and troubleshoot common experimental hurdles. We understand that success in the lab is built on a foundation of robust protocols and a deep understanding of the underlying chemistry.

Overview of the Synthetic Strategy

The synthesis of 2-Bromo-4-mercaptobenzoic acid is typically achieved through a two-step process commencing with 2-amino-4-bromobenzoic acid. The initial step involves the diazotization of the primary aromatic amine to form a reactive diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction to introduce the desired mercapto group. Careful control of reaction conditions is paramount in both stages to ensure a high yield and purity of the final product.

Experimental Protocols

Part 1: Diazotization of 2-Amino-4-bromobenzoic Acid

This procedure details the formation of the 2-bromo-4-carboxybenzenediazonium salt intermediate.

Materials:

-

2-Amino-4-bromobenzoic acid

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Step-by-Step Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromobenzoic acid in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.

-

In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

-

Slowly add the cold sodium nitrite solution dropwise to the suspension of 2-amino-4-bromobenzoic acid. Continuous and efficient stirring is essential to ensure proper mixing and heat dissipation.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

-

The resulting diazonium salt solution is unstable and should be used immediately in the subsequent Sandmeyer-type reaction.

Part 2: Sandmeyer-type Thiolation

This procedure describes the conversion of the diazonium salt to 2-Bromo-4-mercaptobenzoic acid. A common method involves the formation of a thiocyanate intermediate followed by hydrolysis.

Materials:

-

Diazonium salt solution from Part 1

-

Copper(I) Cyanide (CuCN) or Copper(I) Thiocyanate (CuSCN)

-

Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

In a separate reaction vessel, prepare a solution of the copper(I) salt and the thiocyanate salt in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper thiocyanate solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the 2-bromo-4-thiocyanatobenzoic acid intermediate.

-

Cool the reaction mixture and collect the precipitated solid by filtration. This crude product is the thiocyanate intermediate.

-

For hydrolysis, suspend the crude thiocyanate in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture under reflux for several hours until the hydrolysis to the corresponding mercaptan is complete.

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with cold dilute hydrochloric acid to precipitate the 2-Bromo-4-mercaptobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-Bromo-4-mercaptobenzoic acid, providing explanations and actionable solutions.

Diazotization Stage

Q1: My starting material, 2-amino-4-bromobenzoic acid, is not fully dissolving in the acidic solution. What should I do?

-

Answer: Incomplete dissolution is a common issue as substituted aminobenzoic acids can have limited solubility in acidic solutions.

-

Causality: The protonated amino group increases solubility, but the overall molecule may still be sparingly soluble.

-

Solution:

-

Ensure you are using a sufficient volume of the acidic solution.

-

Vigorous stirring is crucial to maintain a fine suspension, which will allow for a successful reaction even if the starting material is not fully dissolved. The reaction often proceeds as a solid-liquid phase reaction.

-

Gentle warming of the initial suspension before cooling for diazotization can sometimes help, but be sure to cool it down to 0-5 °C before adding sodium nitrite.

-

-

Q2: The reaction mixture turned a dark brown or black color during the addition of sodium nitrite. What does this indicate?

-

Answer: A dark coloration often points to decomposition of the diazonium salt or side reactions.

-

Causality: Diazonium salts are unstable at higher temperatures.[1] If the temperature rises above 5-10 °C, the diazonium salt can decompose, leading to the formation of phenolic byproducts and other colored impurities. Azo coupling reactions between the diazonium salt and the unreacted starting amine can also produce colored compounds.[2]

-

Solution:

-

Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an efficient ice-salt bath and monitor the internal temperature of the reaction closely.

-

Slow Addition: Add the sodium nitrite solution very slowly (dropwise) to prevent localized warming.

-

Efficient Stirring: Ensure the reaction mixture is stirred vigorously to dissipate heat effectively.

-

-

Q3: How can I confirm that the diazotization is complete?

-

Answer: A simple qualitative test can be used to check for the presence of excess nitrous acid, which indicates that all the primary amine has been consumed.

-

Procedure: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signaling the completion of the diazotization.

-

Caution: A large excess of nitrous acid should be avoided as it can lead to unwanted side reactions in the next step.

-

Sandmeyer-type Thiolation Stage

Q4: The yield of my final product, 2-Bromo-4-mercaptobenzoic acid, is very low. What are the likely causes?

-

Answer: Low yields in the Sandmeyer-type thiolation can be attributed to several factors.

-

Causality:

-

Decomposition of the Diazonium Salt: If the diazonium salt solution was not used immediately or if the temperature was not properly controlled, it may have decomposed before the addition to the thiocyanate solution.

-

Side Reactions: The formation of byproducts such as disulfides (Ar-S-S-Ar), thioethers (Ar-S-Ar), and the corresponding phenol (2-bromo-4-hydroxybenzoic acid) are common culprits for low yields. Phenol formation occurs if the diazonium salt reacts with water.[3]

-

Inefficient Hydrolysis: Incomplete hydrolysis of the thiocyanate intermediate will result in a lower yield of the final mercaptan.

-

-

Solution:

-

Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution without delay.

-

Optimize Reaction Conditions: Carefully control the temperature during the Sandmeyer reaction. The initial addition should be done at low temperature, followed by a controlled warming to ensure complete reaction.

-

Choice of Sulfur Reagent: The use of thiourea followed by hydrolysis is an alternative method that can sometimes provide better yields for the introduction of a mercapto group.

-

Ensure Complete Hydrolysis: Monitor the hydrolysis step by TLC or other analytical methods to ensure complete conversion of the thiocyanate intermediate to the desired product.

-

-

Q5: My final product is contaminated with a significant amount of a disulfide byproduct. How can I minimize its formation and remove it?

-

Answer: Disulfide formation is a common oxidative side reaction in the synthesis of aromatic thiols.

-

Causality: The initially formed mercaptan is susceptible to oxidation to the corresponding disulfide, especially in the presence of air or residual oxidizing agents.

-

Solution:

-

Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

-

Reducing Work-up: During the work-up, the addition of a mild reducing agent, such as sodium bisulfite, can sometimes help to reduce any disulfide formed back to the thiol.

-

Purification: Disulfides can often be separated from the desired thiol by careful recrystallization or column chromatography.

-

-

Q6: I am observing the formation of 2-bromo-4-hydroxybenzoic acid as a major byproduct. How can this be avoided?

-

Answer: The formation of the corresponding phenol is a competitive reaction in Sandmeyer-type syntheses.

-

Causality: The diazonium salt can react with water, especially at elevated temperatures, to produce a phenol.[3] This reaction is often catalyzed by the presence of copper salts.

-

Solution:

-

Maintain Low Temperatures: Keep the reaction temperature as low as possible during the initial stages of the Sandmeyer reaction.

-

Use of Concentrated Reagents: Using more concentrated solutions can sometimes favor the desired reaction over the reaction with water.

-

Careful pH Control: Maintaining a slightly acidic pH can help to suppress the hydrolysis of the diazonium salt.

-

-

Data Presentation

| Parameter | Recommended Condition | Rationale |

| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt.[1] |

| Diazotization Stirring | Vigorous | Ensures efficient heat transfer and mixing of reagents. |

| Sandmeyer Reaction Temp. | Initial addition at 0-10 °C, then gentle warming | Controls the initial exothermic reaction and then drives the reaction to completion. |

| Hydrolysis Conditions | Reflux in aqueous NaOH or KOH | Ensures complete conversion of the thiocyanate intermediate to the mercaptan. |

| Final Product pH | Acidic (pH 1-2) | Protonates the carboxylate and thiol groups to precipitate the final product. |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 2-Bromo-4-mercaptobenzoic acid.

Reaction Mechanism Overview

Caption: Simplified reaction mechanism.

References

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

New Diazo Process. (n.d.). Defense Technical Information Center. [Link]

-

Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. (2023). Organic & Biomolecular Chemistry. [Link]

- Preparation method of 4-mercaptobenzoic acid. (2023).

-

2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses. [Link]

-

A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation - Supporting Information. (n.d.). [Link]

-

Heterogeneous gold-catalyzed Sandmeyer coupling of aryldiazonium salts with sodium bromide or thiols for constructing C–Br and C–S bonds. (2019). Dalton Transactions. [Link]

-

2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses. [Link]

- Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution. (1984).

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scientific Research Publishing. [Link]

- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (2018).

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Sandmeyer Reaction. (n.d.). ResearchGate. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scientific Research Publishing. [Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). ChemEd X. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 2-Bromo-4-mercaptobenzoic Acid

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions with 2-bromo-4-mercaptobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The unique trifunctional nature of this molecule (aryl bromide, thiol, carboxylic acid) presents specific challenges, primarily related to catalyst inhibition and competing reactivities. This guide will address these issues head-on.

The Core Challenge: Thiol-Mediated Catalyst Poisoning

Before diving into specific protocols, we must address the primary obstacle: the free thiol (-SH) group. Thiols and their corresponding thiolates are notorious for their strong affinity for late transition metals like palladium.[1][2] This interaction leads to the formation of stable palladium-thiolate complexes, which effectively removes the active catalyst from the catalytic cycle. This process, known as catalyst poisoning, is often the primary reason for low or no conversion in coupling reactions involving unprotected thiols.[3][4]

Therefore, for nearly all palladium-catalyzed cross-coupling reactions, the thiol group must be protected. The choice of protecting group is critical, as it must be stable to the coupling conditions (which are often basic) and selectively removable afterward.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions regarding the use of 2-bromo-4-mercaptobenzoic acid in coupling reactions.

Q1: Which cross-coupling reaction is best for my target molecule?

The choice of reaction depends entirely on the type of bond you intend to form at the C2-bromo position. The most common transformations include:

-

Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is one of the most versatile and widely used methods.[5][6]

-

Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[6]

-

C-S Coupling (Thioetherification): For forming C-S bonds with other thiols. While the starting material already has a thiol, this reaction can be used to couple it with a different aryl halide if the functional groups were reversed. Palladium-catalyzed C-S coupling is a reliable method for aryl thioether synthesis.[1]

-

Ullmann Condensation: A classical copper-catalyzed method for forming C-O, C-N, or C-S bonds.[7][8] It often requires harsher conditions than palladium-catalyzed reactions but can be effective for specific substrates.[7]

Q2: Is it absolutely necessary to protect the thiol group?

Yes, in almost all cases involving palladium catalysis. The free thiol will coordinate strongly to the palladium center, inhibiting its catalytic activity.[2] Attempting the reaction without protection will likely result in very low to zero yield of the desired product and potential formation of disulfide side products.

Q3: What are the best protecting groups for the thiol moiety?

The ideal protecting group should be robust enough to withstand the basic and sometimes thermal conditions of the coupling reaction, yet be cleavable under conditions that do not disturb the rest of the molecule. Thioethers are a common and effective choice.[3]

| Protecting Group | Introduction Method | Cleavage Conditions | Advantages & Disadvantages |

| Methyl (Me) | Reaction with methyl iodide & base | Harsh conditions (e.g., Na in liquid NH₃) | Very stable, but deprotection can be difficult. |

| Benzyl (Bn) | Reaction with benzyl bromide & base | Birch reduction (Na/NH₃) or catalytic transfer hydrogenolysis | Stable, but cleavage conditions can be harsh. |

| Trityl (Tr) | Reaction with trityl chloride & base | Mild acid (e.g., TFA in DCM), Silanes | Bulky, easily cleaved with acid, but may be sensitive to strongly basic conditions. |

| Acetyl (Ac) | Reaction with acetyl chloride or acetic anhydride | Mild basic conditions (e.g., NaOMe, NH₃) | Easily cleaved, but may not be stable under some basic Suzuki or Buchwald-Hartwig conditions.[3] |

| 2-Methoxyisobutyryl | Acylation with the corresponding acyl chloride | Aqueous base | Specifically designed for stability under anhydrous Suzuki conditions while being easily cleaved post-reaction.[2][4] |

For most applications, a robust thioether like a benzyl or methyl group is a reliable starting point, assuming the final deprotection conditions are compatible with your target molecule.

Q4: Do I need to protect the carboxylic acid group?

This is substrate and condition-dependent. The carboxylate, formed under basic reaction conditions, is generally well-tolerated in many cross-coupling reactions.[5] However, in some cases, it can coordinate to the metal center or affect solubility. If you experience issues, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can be a valuable troubleshooting step. This is often done via Fischer esterification prior to the coupling reaction.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem: My Suzuki-Miyaura coupling reaction is giving low to no yield.

This is the most common issue. Let's break down the potential causes and solutions in a systematic way.

Troubleshooting Flowchart: Low Yield in Suzuki Coupling

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Problem: I am observing significant formation of a disulfide dimer of my starting material.

-

Causality: This indicates that your thiol group is not fully protected or the protecting group is being cleaved under the reaction conditions. The resulting free thiolate can be oxidized to form a disulfide bond (R-S-S-R), especially if trace oxygen is present.

-

Solution:

-

Verify Protection: Ensure your thiol protection step went to completion using TLC, LC-MS, or ¹H NMR.

-

Re-evaluate Protecting Group Stability: If you are using a base-labile protecting group (like an acetyl group), it might be cleaving during the reaction. Switch to a more robust protecting group like a benzyl or methyl thioether.[3]

-

Degas Thoroughly: Ensure your reaction mixture is properly degassed to remove oxygen, which promotes disulfide formation. Purging with an inert gas (Argon or Nitrogen) for 15-30 minutes is crucial.[9]

-

Problem: My Buchwald-Hartwig amination is sluggish or fails.

-

Causality: C-N coupling reactions are also highly sensitive to catalyst inhibition. Furthermore, the choice of ligand and base is even more critical than in Suzuki couplings.

-

Solution:

-

Thiol Protection: This is non-negotiable. Use a robust protecting group.

-

Ligand Choice: Standard ligands like PPh₃ are often ineffective. Use electron-rich, bulky phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos. These ligands accelerate the rate-limiting reductive elimination step.

-

Base Selection: A strong, non-nucleophilic base is typically required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or Sodium tert-butoxide (NaOtBu) are common choices. Weaker carbonate bases are generally insufficient.

-

Solvent: Anhydrous, non-protic polar solvents like Toluene, Dioxane, or THF are standard.

-

Experimental Protocols & Methodologies

Here, we provide a validated, step-by-step methodology for a common and reliable sequence: S-benzylation followed by a Suzuki-Miyaura coupling.

Protocol 1: S-Benzylation of 2-Bromo-4-mercaptobenzoic acid

-

Reagent Preparation:

-

Dissolve 2-Bromo-4-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as DMF or THF.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq).

-

-

Reaction Setup:

-

Stir the mixture at room temperature for 10-15 minutes to form the thiolate and carboxylate salts.

-

Slowly add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

-

Workup and Purification:

-

Once complete, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-Bromo-4-(benzylthio)benzoic acid.

-

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-(benzylthio)benzoic acid

This protocol provides robust starting conditions. Optimization of ligand, base, or solvent may be necessary for particularly challenging coupling partners.

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Robust, commercially available, and effective for many aryl bromides. |

| Catalyst Loading | 1-5 mol% | A good starting point to balance cost and reaction rate. |

| Aryl Boronic Acid | 1.1 - 1.5 eq | A slight excess is used to drive the reaction to completion. |

| Base | K₂CO₃ (2.0-3.0 eq) in 2M aqueous solution | A common and effective base for Suzuki couplings. |

| Solvent | Dioxane or Toluene/Ethanol mixture | Good at dissolving organic reagents and compatible with aqueous bases. |

| Temperature | 80-100 °C | Thermal energy is typically required to drive the catalytic cycle. |

Step-by-Step Procedure:

-

Inert Atmosphere: To a reaction vessel (e.g., a Schlenk flask), add 2-Bromo-4-(benzylthio)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.[9]

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., Dioxane) followed by the aqueous base solution (e.g., 2M K₂CO₃).

-

Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification:

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify via column chromatography to obtain the desired coupled product.

-

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[10][11]

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

References

-

ResearchGate. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Available from: [Link]

-

Itoh, T., & Mase, T. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(21), 8415–8418. Available from: [Link]

-

Terfort, A., & Brunner, H. (2002). Protecting Groups for Thiols Suitable for Suzuki Conditions. Journal of the Organic Chemistry, 67(11), 3754-3757. Available from: [Link]

-

Beller, M., & Zapf, A. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11581–11594. Available from: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Available from: [Link]

-

ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Available from: [Link]

-

Pearson. (2022). Cross-Coupling General Reactions. Available from: [Link]

-

National Institutes of Health. (2015). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. Available from: [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(4), 1103. Available from: [Link]

-

National Institutes of Health. (2020). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 10(1), 154-159. Available from: [Link]

-

National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2646–2685. Available from: [Link]

-

ACS Publications. (2002). Protecting Groups for Thiols Suitable for Suzuki Conditions. Organic Letters, 4(11), 1863–1866. Available from: [Link]

-

National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 57(1-2), 17-31. Available from: [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]

-

Royal Society of Chemistry. (2014). Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. Chemical Science, 5(6), 2468-2472. Available from: [Link]

-

ResearchGate. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

ChemRxiv. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. Available from: [Link]

-

Wikipedia. (n.d.). Protecting group. Available from: [Link]

-

ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5174–5177. Available from: [Link]

-

National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(2), 111–142. Available from: [Link]

-

ACS Publications. (2002). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 124(47), 14115–14124. Available from: [Link]

-

YouTube. (2020). Buchwald-Hartwig Amination Mechanism. Organic Chemistry. Available from: [Link]

Sources

- 1. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Refining Protocols for 2-Bromo-4-mercaptobenzoic Acid Functionalization

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4-mercaptobenzoic acid. This document provides a troubleshooter and FAQ section designed to address specific experimental challenges. The focus is on providing in-depth, scientifically-grounded advice to empower you to refine your functionalization protocols with a high degree of success.

Pillar 1: Foundational Principles of Reactivity and Selectivity

2-Bromo-4-mercaptobenzoic acid is a trifunctional molecule, and understanding the inherent reactivity of each functional group is paramount for designing selective modification strategies. The three key reactive sites are the carboxylic acid, the thiol, and the aryl bromide. Their selective functionalization is achievable due to their distinct chemical properties.

Generally, the thiol group is the most nucleophilic and susceptible to reaction under a variety of conditions. The carboxylic acid can be readily converted to a more reactive species for coupling reactions. The aryl bromide is the least reactive and typically requires metal-catalyzed cross-coupling reactions for modification.[1]

PART 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the functionalization of 2-Bromo-4-mercaptobenzoic acid.

FAQ 1: How can I selectively functionalize the carboxylic acid group?

Selective functionalization of the carboxylic acid can be achieved through standard amide or ester formation protocols. The key is to use reagents that will not react with the thiol or aryl bromide under the chosen conditions.

Recommended Approach: Amide Coupling

A common and effective method is the use of carbodiimide coupling agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activating agent like HOBt (Hydroxybenzotriazole).

Experimental Protocol: Amide Synthesis

-

Dissolve 2-Bromo-4-mercaptobenzoic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Add 1.1 equivalents of EDC and 1.1 equivalents of HOBt. Stir for 20 minutes at room temperature to form the activated ester.

-

Add 1.2 equivalents of the desired amine.

-

If the amine is a hydrochloride salt, add 1.5 equivalents of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Perform an aqueous workup to remove excess reagents and byproducts.

FAQ 2: My thiol group is undergoing unwanted side reactions. How can I protect it?

The thiol group is prone to oxidation, forming disulfide bridges, and can also interfere with metal-catalyzed reactions. Protecting the thiol is often a necessary step for more complex synthetic routes.

Protecting Group Strategy

A variety of protecting groups are available for thiols. The choice of protecting group will depend on the subsequent reaction conditions you plan to employ.[2]

| Protecting Group | Introduction Conditions | Cleavage Conditions |

| Trityl (Trt) | Trityl chloride, base (e.g., Et3N) | Mild acid (e.g., TFA in DCM) |

| Acetamidomethyl (Acm) | N-(hydroxymethyl)acetamide, acid catalyst | Mercury(II) acetate or iodine |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole in DMF | Fluoride source (e.g., TBAF) |

Diagram 1: General Workflow for Selective Functionalization

Caption: A general workflow for the selective functionalization of 2-Bromo-4-mercaptobenzoic acid.

FAQ 3: What are the best practices for performing a Suzuki coupling on the aryl bromide?

Successful Suzuki coupling on this substrate requires careful consideration of the catalyst, ligand, base, and potential interference from the other functional groups.

Key Considerations for Suzuki Coupling:

-

Catalyst Poisoning: The thiol group can coordinate to the palladium catalyst, leading to deactivation. It is highly recommended to protect the thiol group prior to attempting the coupling reaction.

-

Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos to promote efficient catalytic turnover.

-

Base Selection: A moderately strong, non-nucleophilic base like cesium carbonate or potassium phosphate is often a good choice.

-

Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is a common solvent system for Suzuki reactions.

Pillar 3: Authoritative Grounding and In-Depth Protocols

For successful and reproducible results, it is essential to ground your experimental design in established scientific literature. The following references provide a strong foundation for the concepts discussed in this guide.

Diagram 2: Logical Relationship of Functional Group Reactivity

Caption: The general order of reactivity of the functional groups on 2-Bromo-4-mercaptobenzoic acid.

References

- Greene's Protective Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Strategic Applications of Named Reactions in Organic Synthesis: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Modern Organic Synthesis: Zweiful, G. S., & Nantz, M. H. (2007). Modern Organic Synthesis: An Introduction. W. H. Freeman.

- Advanced Organic Chemistry Part B: Reaction and Synthesis: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reaction and Synthesis. Springer.

- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography for the Purity Assessment of 2-Bromo-4-mercaptobenzoic Acid

Prepared by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1][2] 2-Bromo-4-mercaptobenzoic acid, a key building block in the synthesis of various therapeutic agents, is a prime example where stringent purity control is paramount. Its molecular structure, featuring a reactive thiol (-SH) group and an acidic carboxylic acid (-COOH) function, presents unique analytical challenges, most notably a susceptibility to oxidative degradation.[3][4]

The primary impurity of concern is the disulfide dimer, formed through the oxidation of the thiol groups of two parent molecules. Other potential impurities include synthetic precursors, by-products, and positional isomers. Consequently, a robust analytical method must not only quantify the main component but also effectively separate and detect these critical impurities.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the analysis of non-volatile and semi-volatile organic compounds, making it exceptionally well-suited for this task.[2] This guide provides an in-depth, field-tested reversed-phase HPLC (RP-HPLC) method for the comprehensive purity assessment of 2-Bromo-4-mercaptobenzoic acid. It delves into the scientific rationale behind the methodological choices and offers a comparative analysis against other analytical techniques, equipping researchers and drug development professionals with the knowledge to ensure the integrity of their materials.

Section 1: The Recommended HPLC-UV Method: A Deep Dive

A meticulously developed HPLC method serves as a self-validating system for quality control. The following reversed-phase method is designed for optimal resolution, sensitivity, and reproducibility in the analysis of 2-Bromo-4-mercaptobenzoic acid.

Principle of the Method

Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) retains analytes, which are then eluted by a polar mobile phase. For 2-Bromo-4-mercaptobenzoic acid, controlling the mobile phase pH is critical. The compound has a predicted pKa of approximately 2.70, meaning it is a relatively strong acid.[3] By acidifying the mobile phase to a pH below 2.7, the carboxylic acid group remains in its neutral, protonated form (-COOH). This suppression of ionization increases the molecule's overall hydrophobicity, leading to predictable retention on the C18 column and sharp, symmetrical peak shapes.

Optimized HPLC Method Parameters and Rationale

| Parameter | Recommended Setting | Rationale (The "Why") |

| Column | C18, 5 µm particle size, 4.6 x 250 mm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. A 250 mm length ensures high theoretical plates and resolving power, crucial for separating closely related impurities. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Phosphoric acid buffers the mobile phase to a pH of ~2.1, ensuring the analyte is in its non-ionized, more retentive form. This prevents peak tailing and improves reproducibility.[5] |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and is effective in eluting moderately polar compounds from a C18 column. |

| Gradient Elution | 70% A / 30% B, linear to 30% A / 70% B over 15 min | A gradient program is essential. It allows for the elution of the main peak with good resolution from early-eluting polar impurities, while also ensuring that late-eluting, highly non-polar impurities, such as the disulfide dimer, are eluted within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and system pressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak areas. 30 °C often improves peak shape and reduces viscosity. |

| Detection | UV-Diode Array Detector (DAD) at 254 nm | The aromatic structure of the analyte provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended as it allows for the acquisition of the full UV spectrum, which is invaluable for peak purity assessment and impurity identification. |

| Injection Volume | 10 µL | A small injection volume minimizes potential column overload and band broadening. |

| Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape. Using a mixture of acetonitrile and water provides good solubility for the analyte. |

Experimental Protocol: A Step-by-Step Guide

1. Reagent and Solution Preparation:

- Mobile Phase A: Carefully add 1.0 mL of concentrated phosphoric acid (85%) to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

- Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

- Diluent: Mix equal volumes of HPLC-grade acetonitrile and water.

2. Standard Preparation:

- Accurately weigh approximately 10 mg of 2-Bromo-4-mercaptobenzoic acid reference standard into a 100 mL volumetric flask.

- Dissolve in and dilute to volume with the diluent to obtain a concentration of ~100 µg/mL.

- Causality Note: Due to the air-sensitive nature of the thiol group, prepare solutions fresh and analyze them promptly to prevent the formation of the oxidative disulfide impurity.[3]

3. Sample Preparation:

- Accurately weigh approximately 25 mg of the 2-Bromo-4-mercaptobenzoic acid sample into a 50 mL volumetric flask.

- Dissolve in and dilute to volume with the diluent to obtain a concentration of ~500 µg/mL. A higher concentration for the test sample is used to ensure the detection of minor impurities (typically aiming for a 0.1% detection limit).[6]

- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Analysis:

- Set up the HPLC system with the parameters listed in the table above.

- Equilibrate the column with the initial mobile phase composition (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.

- Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

5. Data Analysis and Purity Calculation:

- Integrate all peaks in the sample chromatogram, excluding those from the blank.

- Calculate the purity using the area normalization method:

- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability Testing (SST): The Self-Validating Protocol

To ensure the trustworthiness of the results, a System Suitability Test (SST) must be performed before sample analysis. This verifies that the chromatographic system is performing adequately.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions, affecting integration accuracy. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. A high plate count indicates sharp peaks. |

| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | Ensures baseline separation between adjacent peaks, which is critical for accurate quantification. |

| % RSD of Peak Area | ≤ 2.0% (from 5 replicate injections of standard) | Demonstrates the precision and reproducibility of the system's injection and detection components. |

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the purity assessment process, from sample handling to the final report.

Caption: Workflow for HPLC purity analysis of 2-Bromo-4-mercaptobenzoic acid.

Section 2: Comparison with Alternative Analytical Techniques

While HPLC is the recommended method for comprehensive purity analysis, other techniques can provide valuable, albeit different, types of information. The choice of method depends on the specific analytical goal.[7]

| Technique | Specificity | Sensitivity | Information Provided | Key Limitation for this Analyte |

| HPLC-UV | High (Separates isomers and impurities) | High (ppm levels) | Impurity Profile & Assay | Requires method development; reference standards needed for impurity quantification. |

| Titration | Low (Measures total acidity) | Moderate | Assay (Total Purity %) | Non-specific; cannot detect or quantify neutral or non-acidic impurities.[1] |

| GC-MS | High | Very High | Volatile Impurity Profile | Not suitable for non-volatile compounds; requires derivatization which adds complexity and potential for error.[8] |

| DSC | Low (Measures total molar impurity) | Moderate | Assay (for >98% pure, crystalline samples) | Not suitable for samples <98% pure; does not identify impurities; assumes no decomposition on melting.[9] |

| LC-MS | Very High | Very High | Impurity Identification & Assay | Higher cost and complexity; provides definitive structural information on impurities.[10] |

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile compounds. Due to the high melting point (180-182°C) and polarity of 2-Bromo-4-mercaptobenzoic acid, it is non-volatile and would require chemical derivatization to be analyzed by GC, a process that is often complex and can introduce artifacts.